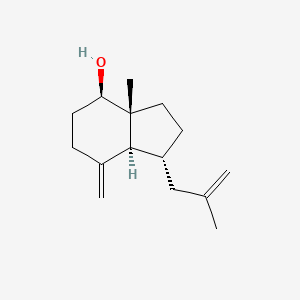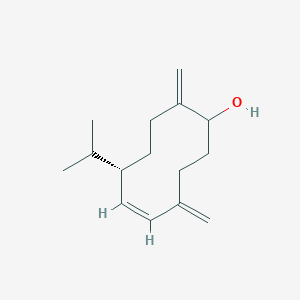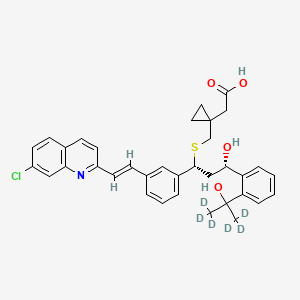![molecular formula C28H40O6 B1159774 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde CAS No. 218290-59-6](/img/structure/B1159774.png)
5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
説明
The compound belongs to a class of complex organic molecules, often characterized by their intricate molecular structures and diverse chemical properties. These compounds play a significant role in various scientific fields, including material science, pharmacology, and organic chemistry.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, including functional group transformations and ring-forming reactions. For example, the synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes via organocatalytic domino reactions demonstrates the complexity and efficiency needed in organic synthesis (Hong et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray crystallography to determine the arrangement of atoms within a molecule. For instance, the crystal structure of methyl 3,5-dimethylbenzoate provides insights into how molecules are arranged and interact within a crystal lattice (Ebersbach et al., 2022).
Chemical Reactions and Properties
Chemical properties of organic compounds can be explored through various reactions, including addition reactions to alkenes and aldol condensation. The radical-chain addition of aldehydes to alkenes using N-hydroxyphthalimide (NHPI) as a catalyst is an example of how specific reactions can modify the chemical structure and properties of organic compounds (Tsujimoto et al., 2001).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies on crystal structures, like that of 5-hydroxybenzene-1,3-dicarbaldehyde, reveal how physical properties are influenced by molecular interactions within the crystal (Ebersbach et al., 2022).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity of molecules. Reactions such as the synthesis of 3,3,5,6,7-pentamethyl-3,4-dihydroisoquinolines from trimethylbenzenes showcase the chemical transformations that can be applied to modify or create new compounds with desired properties (Shklyaev et al., 2004).
科学的研究の応用
Polyprenylated Acylphloroglucinols in Hypericum Scabrum
A study by Liu et al. (2014) investigated compounds isolated from Hypericum Scabrum, including polyprenylated acylphloroglucinols, which bear structural similarities to the compound . These compounds were analyzed using spectroscopic methods like MS, IR, NMR, and others, providing insights into their unique structural properties (Liu, Ma, Yang, Wang, & Su, 2014).
Coplanar Tetracyclic π‐Excess σ2P Ligands
Research by Niaz et al. (2013) focused on reactions involving complex organic compounds, including studies on dialdehydes. Their work provides insight into the behavior and potential applications of compounds with complex structures similar to the compound of interest (Niaz, Iftikhar, Kindermann, Jones, & Heinicke, 2013).
Structural Analysis of Corymbolone
A study conducted by Burrett, Taylor, & Tiekink (2014) on Corymbolone, a compound with a complex structure, sheds light on the structural analysis and potential applications of similarly structured compounds (Burrett, Taylor, & Tiekink, 2014).
Synthesis of Novel Bis(2-thioxothiazolidin-4-one) Derivatives
Kamila & Biehl (2012) explored the synthesis of complex organic compounds, providing insights into methodologies that could be applied to synthesize and study compounds like the one (Kamila & Biehl, 2012).
Diazene Candidates and Anticancer Agents
El-Naggar et al. (2018) synthesized and tested azocompounds as anticancer agents. Their research methodology and findings could be relevant to understanding the potential biomedical applications of complex organic compounds (El-Naggar, El-Shorbagi, Elnaggar, Amr, Al-Omar, & Elsayed, 2018).
特性
IUPAC Name |
5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17-,18-,21+,22+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAOETHJYYAVCC-SMYUTWQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H]1CCC(=C)[C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






